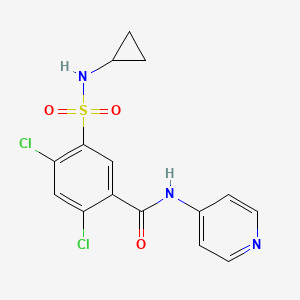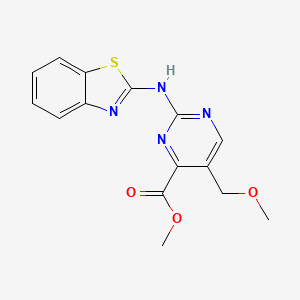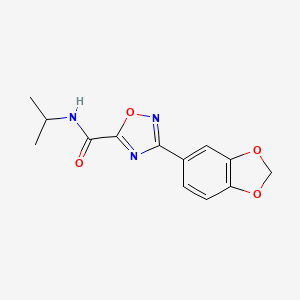
2-(3-chloro-4-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chloro-4-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a chloro-fluorophenyl group and an epoxyisoindole core, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-4-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Epoxyisoindole Core: This step involves the cyclization of a suitable precursor, such as a substituted phthalic anhydride, under basic conditions to form the epoxyisoindole ring.
Introduction of the Chloro-Fluorophenyl Group: The chloro-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chloro-fluorobenzene derivative reacts with the epoxyisoindole intermediate.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This often involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(3-chloro-4-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives, depending on the conditions.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted derivatives with different functional groups.
Scientific Research Applications
2-(3-chloro-4-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-chloro-4-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific enzymes or receptors, leading to modulation of their activity.
Pathways Involved: Influencing various biochemical pathways, such as signal transduction or metabolic pathways, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-chloro-4-fluorophenyl)-1H-isoindole-1,3(2H)-dione: Lacks the epoxy group, resulting in different reactivity and applications.
2-(3-chloro-4-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione: Similar structure but without the epoxy functionality.
Uniqueness
The presence of both the chloro-fluorophenyl group and the epoxyisoindole core in 2-(3-chloro-4-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione imparts unique chemical properties and reactivity, distinguishing it from other similar compounds
Properties
Molecular Formula |
C14H9ClFNO3 |
|---|---|
Molecular Weight |
293.68 g/mol |
IUPAC Name |
2-(3-chloro-4-fluorophenyl)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C14H9ClFNO3/c15-7-5-6(1-2-8(7)16)17-13(18)11-9-3-4-10(20-9)12(11)14(17)19/h1-5,9-12H |
InChI Key |
PFTULKYDHUEYSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C3C(C1O2)C(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B11071506.png)
![5-[(4-ethoxy-3-nitrobenzyl)sulfanyl]-2-methyl-4-nitro-1H-imidazole](/img/structure/B11071508.png)
![5-(4-ethoxyphenyl)-4-(4-hydroxy-3-methoxyphenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11071514.png)
![4-{5-[(2,4-Difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B11071515.png)

![5-[(5-chloro-1H-benzimidazol-2-yl)methyl]-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11071523.png)

![3-[4-(Benzyloxy)phenyl]-3-[(thiophen-2-ylcarbonyl)amino]propanoic acid](/img/structure/B11071552.png)
![2-(2,4-Dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11071559.png)

![N-[2-(2,5-dimethylphenoxy)ethyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide](/img/structure/B11071578.png)
![N-{4-[5-(2,4-dichlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]phenyl}acetamide](/img/structure/B11071581.png)
![methyl 4-[(4-oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)amino]benzoate](/img/structure/B11071588.png)
![3-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11071594.png)
